2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride
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Overview
Description
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and therapeutic applications. This compound is known for its unique structure, which includes a propanol backbone with a dimethylpropylamino group attached, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride typically involves the reaction of 2,2-dimethylpropylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring that the product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and halogenated compounds. These derivatives have their own unique properties and applications in different fields .
Scientific Research Applications
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of choline uptake and its protective effects against cytotoxicity.
Medicine: It has potential therapeutic applications due to its biological activity, making it a candidate for drug development and pharmaceutical research.
Industry: The compound is used in the production of emulsifying agents, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of choline uptake, which can affect neurotransmitter synthesis and release. Additionally, its protective effects against cytotoxicity are attributed to its ability to modulate cellular responses to toxic agents .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-methylpropanol: This compound is similar in structure but lacks the hydrochloride group.
1-Dimethylamino-2-propanol: Another similar compound, which is used in the synthesis of various organic molecules and has biological activity as an inhibitor of choline uptake.
Uniqueness
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit choline uptake and protect against cytotoxicity sets it apart from other similar compounds, making it a valuable molecule in research and industrial applications.
Properties
IUPAC Name |
2-(2,2-dimethylpropylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(5-10)9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJZBBSDWSUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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